molecular formula C10H10O7S B14648548 2,6-Bis(methoxycarbonyl)benzene-1-sulfonic acid CAS No. 50975-82-1

2,6-Bis(methoxycarbonyl)benzene-1-sulfonic acid

Cat. No.: B14648548
CAS No.: 50975-82-1
M. Wt: 274.25 g/mol
InChI Key: QOVUSIZUVWPIAP-UHFFFAOYSA-N
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Description

2,6-Bis(methoxycarbonyl)benzene-1-sulfonic acid is an organic compound with the molecular formula C10H10O7S It is a derivative of benzenesulfonic acid, featuring two methoxycarbonyl groups at the 2 and 6 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(methoxycarbonyl)benzene-1-sulfonic acid typically involves the sulfonation of dimethyl terephthalate. The reaction is carried out using concentrated sulfuric acid, which introduces the sulfonic acid group onto the benzene ring. The reaction conditions usually require controlled temperatures to ensure the selective introduction of the sulfonic acid group without affecting the methoxycarbonyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and concentration, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(methoxycarbonyl)benzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter the sulfonic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring.

Scientific Research Applications

2,6-Bis(methoxycarbonyl)benzene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Bis(methoxycarbonyl)benzene-1-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can act as a strong acid, donating protons and participating in acid-catalyzed reactions. The methoxycarbonyl groups can undergo hydrolysis to form carboxylic acids, which can further react with other molecules. The compound’s unique structure allows it to participate in a variety of chemical pathways, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: Lacks the methoxycarbonyl groups, making it less versatile in certain reactions.

    Dimethyl terephthalate: Lacks the sulfonic acid group, limiting its reactivity in acid-catalyzed reactions.

    p-Toluenesulfonic acid: Contains a methyl group instead of methoxycarbonyl groups, affecting its solubility and reactivity.

Uniqueness

2,6-Bis(methoxycarbonyl)benzene-1-sulfonic acid is unique due to the presence of both methoxycarbonyl and sulfonic acid groups. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds. Its dual functionality makes it a valuable reagent in both academic research and industrial applications.

Properties

CAS No.

50975-82-1

Molecular Formula

C10H10O7S

Molecular Weight

274.25 g/mol

IUPAC Name

2,6-bis(methoxycarbonyl)benzenesulfonic acid

InChI

InChI=1S/C10H10O7S/c1-16-9(11)6-4-3-5-7(10(12)17-2)8(6)18(13,14)15/h3-5H,1-2H3,(H,13,14,15)

InChI Key

QOVUSIZUVWPIAP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)C(=O)OC)S(=O)(=O)O

Origin of Product

United States

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